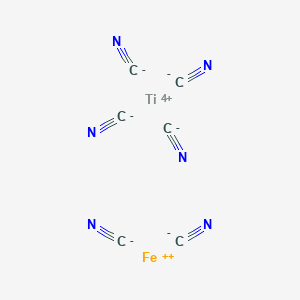![molecular formula C44H88O8Sn B14645733 1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) CAS No. 53478-58-3](/img/structure/B14645733.png)
1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) is a complex organotin compound with a unique structure that includes both tin and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) typically involves the reaction of dibutyltin oxide with 1-oxooctadecane-9,10-diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The tin-oxygen bonds can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides.
Aplicaciones Científicas De Investigación
1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its unique structure.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism by which 1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) exerts its effects involves the interaction of its tin atoms with various molecular targets. The tin atoms can form coordination complexes with biological molecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin oxide
- Dibutyltin dilaurate
- Dibutyltin diacetate
Uniqueness
1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol) is unique due to its specific structure, which includes both tin and oxygen atoms in a complex arrangement. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Propiedades
Número CAS |
53478-58-3 |
|---|---|
Fórmula molecular |
C44H88O8Sn |
Peso molecular |
863.9 g/mol |
Nombre IUPAC |
[dibutyl(9,10-dihydroxyoctadecanoyloxy)stannyl] 9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O4.2C4H9.Sn/c2*1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;2*1-3-4-2;/h2*16-17,19-20H,2-15H2,1H3,(H,21,22);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
KMDVOIRZPPKBHO-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC(C(CCCCCCCC)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


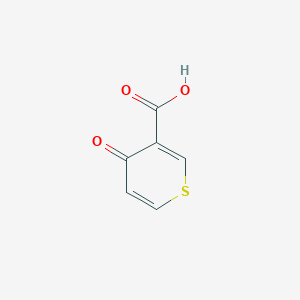
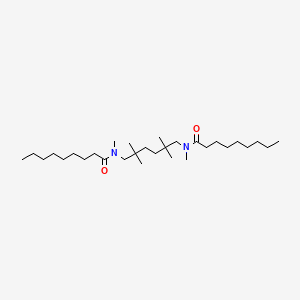

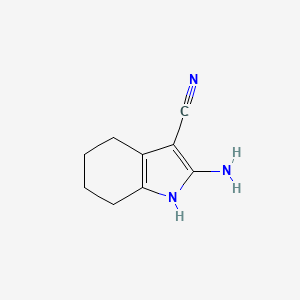
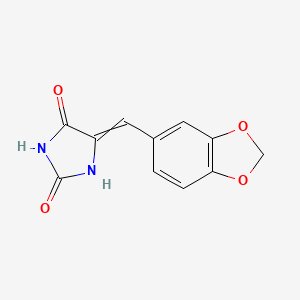
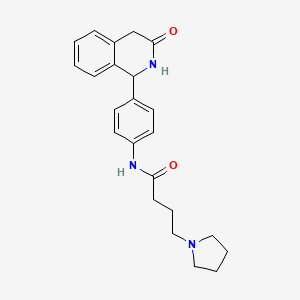
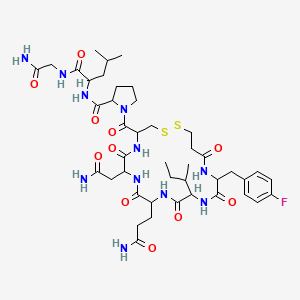
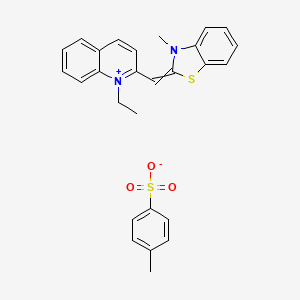
![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
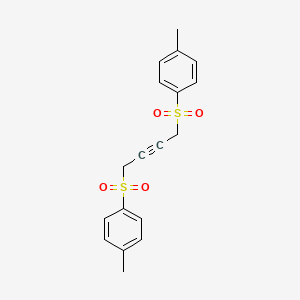
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)
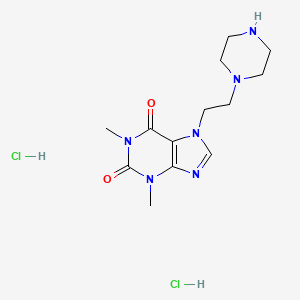
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)
